
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its benzopyran framework, which is a common structural motif in many natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the reaction of appropriate phenolic precursors with acid chloride reagents under controlled conditions to yield the desired product with high regioselectivity and yield . Another method involves the use of basic alumina and 2-propanol as solvents, with the reaction mixture being heated at 75°C for several hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Industry: The compound is used in the formulation of various cosmetic and pharmaceutical products due to its antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism by which 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one exerts its effects involves its interaction with various molecular targets and pathways. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups. It also modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other flavonoids such as:
- 5,7-Dihydroxyflavanone
- 3,5-Dihydroxy-2-methyl-4H-pyran-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
What sets 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one apart from other similar compounds is its unique structural features, including the presence of two hydroxyl groups and a dimethyl substitution on the benzopyran framework. These structural characteristics contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
64580-47-8 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3,5-dihydroxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)10(14)9(13)8-6(12)4-3-5-7(8)15-11/h3-5,10,12,14H,1-2H3 |
InChI-Schlüssel |
ZGUVAHYFHHMKIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(=O)C2=C(C=CC=C2O1)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


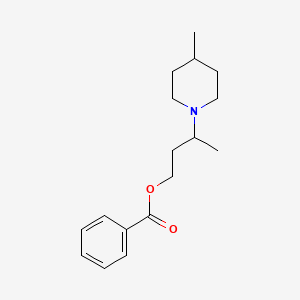
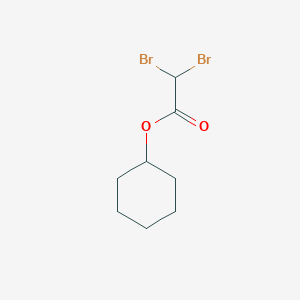

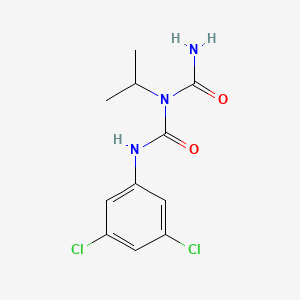
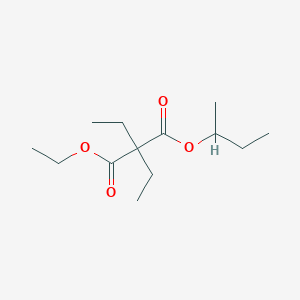
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
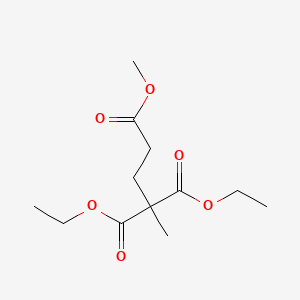
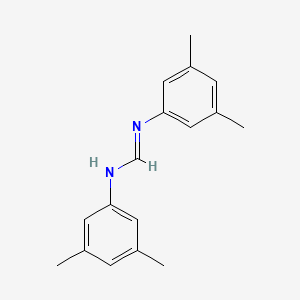
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)



![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
